N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine
Description
Properties
IUPAC Name |
N'-cyclopropyl-N'-(cyclopropylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-5-6-11(9-3-4-9)7-8-1-2-8/h8-9H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIXQZKWDUIDEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCN)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases mediated by Bruton's Tyrosine Kinase (Btk). This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropylmethyl group and an aminoethyl moiety, which may contribute to its biological activity. The structural formula can be represented as follows:
This compound acts primarily as a Bruton's Tyrosine Kinase (Btk) inhibitor . Btk is a critical enzyme in B-cell signaling pathways, influencing immune responses and the activation of B-cells. Inhibition of Btk has been associated with therapeutic effects in autoimmune diseases and inflammatory conditions.
Therapeutic Applications
- Autoimmune Diseases : Studies indicate that Btk inhibitors can ameliorate conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis by reducing pathogenic B-cell activity and autoantibody production .
- Inflammation : The compound may also play a role in managing inflammation through its effects on immune cell activation. Inhibition of Btk has shown promise in reducing TNF-alpha production, a key inflammatory cytokine .
- Cancer : Given the role of Btk in certain hematological malignancies, the compound may have applications in treating B-cell lymphomas and leukemias .
Case Studies
- Systemic Lupus Erythematosus (SLE) : In murine models, Btk-deficient mice exhibited significantly reduced disease progression, suggesting that targeting Btk could be beneficial for patients with SLE .
- Rheumatoid Arthritis : Clinical trials involving Btk inhibitors have shown reductions in disease activity scores among patients with rheumatoid arthritis, indicating potential efficacy of this compound .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Therapeutic Application |
|---|---|---|
| Autoimmune Modulation | Inhibition of Btk | Systemic Lupus Erythematosus |
| Anti-inflammatory | Reduction of TNF-alpha | Rheumatoid Arthritis |
| Anticancer | Targeting B-cell malignancies | B-cell Lymphoma |
Table 2: Case Study Outcomes
| Study Type | Disease Condition | Outcome |
|---|---|---|
| Preclinical Model | SLE | Reduced disease progression |
| Clinical Trial | Rheumatoid Arthritis | Decreased disease activity scores |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Amine Nitrogen
N-(2-Aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine
- Molecular Formula : C₇H₁₃F₃N₂
- Molecular Weight : 182.19 g/mol
- Key Difference : Replacement of the cyclopropylmethyl group with a trifluoroethyl group.
- Enhanced metabolic stability due to fluorine’s resistance to oxidative degradation .
N-(Cyclopropylmethyl)-N-ethylcyclopropanamine
- Molecular Formula : C₉H₁₈N₂
- Molecular Weight : 154.25 g/mol
- Key Difference: Substitution of the 2-aminoethyl group with an ethyl chain.
- Implications: Reduced hydrogen-bonding capacity compared to the aminoethyl analog, likely decreasing water solubility. Increased lipophilicity, which may improve blood-brain barrier penetration .
Benzyl-Substituted Cyclopropanamine Derivatives
N-(4-Methoxybenzyl)cyclopropanamine
- Molecular Formula: C₁₁H₁₅NO
- Molecular Weight : 177.24 g/mol
- Key Difference: Aromatic substitution (4-methoxybenzyl) instead of aliphatic aminoethyl/cyclopropylmethyl groups.
- Implications :
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine
- Molecular Formula : C₁₃H₁₈ClN
- Molecular Weight : 223.74 g/mol
- Key Difference : Chlorine and isopropyl substituents on the benzyl ring.
- Synthesized via hydrogenation using platinum catalysts, highlighting its stability under reducing conditions .
Halogenated and Heterocyclic Analogs
N-(2-Chloroethyl)-N-isopropylpropan-2-amine
- Molecular Formula : C₈H₁₈ClN
- Molecular Weight : 163.69 g/mol
- Key Difference : Chloroethyl and isopropyl groups replace cyclopropane moieties.
- Classified under export control regulations (Schedule 2B10) due to its use in chemical weapon precursors .
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
Hydrochloride Salts and Solubility
N-(2-Chloroethyl)cyclopropanamine Hydrochloride
- Molecular Formula : C₅H₁₁Cl₂N
- Molecular Weight : 156.06 g/mol
- Key Feature : Hydrochloride salt form.
- Implications :
- Improved aqueous solubility compared to the free base, facilitating biological testing.
- Structural analogs like this are used in studying ion channel modulation .
Preparation Methods
General Synthetic Strategy
The synthesis of N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine typically involves:
- Preparation or procurement of cyclopropanamine or its derivatives as starting materials.
- Introduction of the cyclopropylmethyl group via reductive amination or alkylation.
- Installation of the 2-aminoethyl substituent through nucleophilic substitution or reductive amination.
- Purification and isolation of the target compound.
Reductive Amination Approach
One of the most commonly employed methods is reductive amination, which involves the reaction of a cyclopropanamine derivative with an aldehyde or ketone bearing the desired substituent, followed by reduction to form the secondary or tertiary amine.
Example Procedure (Adapted from ACS Publications):
- Starting with cyclopropanamine or a protected derivative, react with cyclopropanecarbaldehyde in a mixture of tetrahydrofuran (THF) and methanol at elevated temperature (~60 °C) for 2 hours.
- After imine formation, sodium borohydride is added portionwise at room temperature to reduce the imine to the corresponding amine.
- The reaction mixture is then quenched with aqueous sodium bicarbonate, extracted with ethyl acetate, dried, and concentrated.
- Purification is achieved via column chromatography to isolate the desired N-(cyclopropylmethyl)cyclopropanamine intermediate.
- Subsequent introduction of the 2-aminoethyl group can be performed by further reductive amination or alkylation steps with appropriate precursors.
Alkylation of Cyclopropanamine
Another preparation method involves direct alkylation of cyclopropanamine with alkyl halides bearing the aminoethyl group.
- The cyclopropanamine is dissolved in an alcohol solvent such as methanol, ethanol, or propanol.
- The reaction is carried out at temperatures ranging from 25 °C to 150 °C, preferably between 40 °C and 80 °C.
- Excess alkyl halide (for example, 1-bromo-3-chloropropane or similar compounds) is used to drive the reaction toward the desired product and minimize side reactions such as glutaronitrile formation.
- The mole ratio of alkyl halide to metal cyanide (if used in the process) is critical and typically maintained around 1.25:1.
- The reaction is refluxed for about 3 hours, followed by removal of solvents and unreacted reagents through distillation.
Protection and Deprotection Strategies
For multi-step syntheses, protecting groups such as Boc (tert-butoxycarbonyl) or Troc (2,2,2-trichloroethoxycarbonyl) are employed to safeguard the amine functionalities during intermediate steps.
- Aniline derivatives are protected by Troc groups, then subjected to reductive amination with cyclopropane aldehyde.
- The cyclopropylamine group may be protected with Boc anhydride.
- Deprotection is achieved under acidic conditions or by zinc treatment to yield the free amine for further functionalization.
- These steps allow for selective modification and purification of intermediates before final condensation to yield the target compound.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination | Cyclopropanamine + cyclopropanecarbaldehyde + NaBH4 in THF/MeOH | 60 °C (stirring), then RT for reduction | 2 h + 1 h | 69-72 | Purification by column chromatography |
| Alkylation | Cyclopropanamine + 1-bromo-3-chloropropane in MeOH | 40-80 °C (reflux) | 3 h | Not specified | Excess alkyl halide to avoid byproducts |
| Protection (Troc, Boc) | Troc chloride or Boc anhydride in THF/MeOH | RT | Overnight | 60-70 | Protects amine groups for selective reactions |
| Deprotection | Acidic conditions or zinc treatment | RT | Variable | High | Releases free amine for subsequent steps |
Research Findings and Optimization Notes
- The mole ratios of reactants are critical for maximizing yield and purity. For example, an excess of alkyl halide is necessary to suppress side reactions that reduce yield.
- Solvent choice affects reaction kinetics and product isolation; methanol is preferred for reductive amination steps due to solubility and reaction efficiency.
- Temperature control is essential; too high temperatures may cause decomposition, while too low temperatures may slow the reaction.
- Protection/deprotection steps, while adding complexity, enable selective functionalization and improve overall synthetic efficiency.
- Chromatographic purification remains the standard for isolating high-purity final products.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Cyclopropanamine, cyclopropanecarbaldehyde, NaBH4 | THF/MeOH, 60 °C then RT | High selectivity, moderate yield | Requires aldehyde precursor |
| Alkylation | Cyclopropanamine, alkyl halide | Methanol, reflux 40-80 °C | Direct introduction of alkyl group | Side reactions possible |
| Protection/Deprotection | Boc or Troc reagents, acid or Zn | RT, overnight | Enables selective multi-step synthesis | Adds steps and reagents |
Q & A
Q. How can thermal analysis data (TGA/DSC) be integrated into stability profiles for regulatory submissions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
